5-Hydrazino-1H-tetrazole hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
5-Hydrazino-1H-tetrazole hydrochloride is primarily used in the synthesis of high-density energetic materials . The primary targets of this compound are the nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation .
Mode of Action
The compound interacts with its targets through extensive hydrogen bonding interactions between the cations and anions, forming a complex 3D network . This interaction contributes greatly to the high density of the 5-hydrazinotetrazolium salts .
Biochemical Pathways
The incorporation of hydrazino groups into a heterocyclic ring increases the heat of formation and overall nitrogen content of the entire molecule . This process affects the biochemical pathways involved in the synthesis of high-density energetic materials .
Result of Action
The result of the compound’s action is the formation of high-density energetic salts that contain nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation . Some of these salts exhibit reasonable physical properties, such as good thermal stability, reasonable impact sensitivities, and excellent specific impulses . In addition, the detonation properties of the energetic salts identify them as competitively energetic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s thermal stability can be affected by temperature . .
Biochemical Analysis
Biochemical Properties
5-Hydrazino-1H-tetrazole hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydrazino group in the compound can form hydrogen bonds and participate in redox reactions, making it a versatile reagent in biochemical studies. It has been found to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The extensive hydrogen bonding interactions between the cations and anions of this compound contribute to its high density and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and electrostatic interactions, leading to changes in their conformation and activity. It has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can activate other enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound exhibits good thermal stability, with decomposition temperatures ranging from 173.7°C to 198.6°C . Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as pH, ionic strength, and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular organelles or compartments within the cell through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazino-1H-tetrazole typically involves the reaction of hydrazine with tetrazole derivatives. One common method includes the cyclization of hydrazine with nitriles in the presence of catalysts such as zinc salts . Another approach involves the reaction of hydrazine with 5-substituted tetrazoles under reflux conditions .
Industrial Production Methods: Industrial production of 5-Hydrazino-1H-tetrazole often employs large-scale synthesis techniques, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazino-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Tetrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tetrazole compounds.
Scientific Research Applications
5-Hydrazino-1H-tetrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Nitro-1-amino guanidine: Another nitrogen-rich compound with similar energetic properties.
1H-tetrazole: A simpler tetrazole derivative used in various chemical syntheses.
5-Substituted tetrazoles: Compounds with different substituents on the tetrazole ring, exhibiting varied reactivity and applications.
Uniqueness: 5-Hydrazino-1H-tetrazole stands out due to its high nitrogen content and the presence of the hydrazino group, which enhances its energetic properties and reactivity. Its ability to form stable salts with high energy density makes it a valuable compound in the field of energetic materials .
Properties
CAS No. |
40925-73-3 |
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Molecular Formula |
CH4N6 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
2H-tetrazol-5-ylhydrazine |
InChI |
InChI=1S/CH4N6/c2-3-1-4-6-7-5-1/h2H2,(H2,3,4,5,6,7) |
InChI Key |
FXYYVODGZXUHLT-UHFFFAOYSA-N |
SMILES |
C1(=NNN=N1)NN.Cl |
Canonical SMILES |
C1(=NNN=N1)NN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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